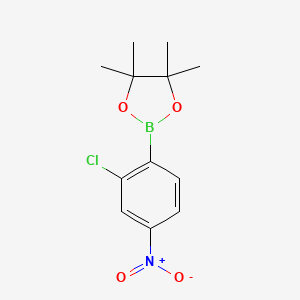
2-(2-Chloro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4-nitrophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The reaction typically proceeds under mild conditions and is catalyzed by a suitable base or transition metal complex. Detailed synthetic procedures and optimization strategies can be found in the literature .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of a boron atom (B) bonded to a dioxaborolane ring, which in turn is connected to a substituted phenyl group containing chlorine and nitro functional groups. The arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Material Science Applications
This compound has been utilized in the synthesis of novel derivatives like 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane. These derivatives have applications in developing new materials for LCD technology and are also being tested for potential therapeutic uses in neurodegenerative diseases (Das et al., 2015).
Its variants have been synthesized for potential use in inhibiting serine proteases, including thrombin, which is significant in medical research (Spencer et al., 2002).
The crystal structure of related compounds like 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied, providing insights into the molecular structure and potential applications in crystallography and material science (Seeger & Heller, 1985).
Organic Chemistry and Catalysis
Derivatives of this compound have been used as reagents in organic synthesis, such as in the preparation of homoallylic alcohols and amines, showcasing their role in expanding synthetic chemistry techniques (Ramachandran & Gagare, 2010).
The compound and its derivatives have been employed in the synthesis of benzyloxycyanophenylboronic esters, indicating their versatility in chemical reactions and potential for creating diverse molecular structures (El Bialy et al., 2011).
Biomedical Research
- It has been used in the development of boron-containing stilbene derivatives, which show promise as lipogenic inhibitors and potential lipid-lowering drugs, demonstrating its significance in biomedical research (Das et al., 2011).
Polymer Science
- In polymer science, its derivatives have been instrumental in the precision synthesis of polymers like poly(3-hexylthiophene), highlighting its role in advancing materials science (Yokozawa et al., 2011).
Analytical Chemistry
- This compound has been used in electrochemical studies, such as in the analysis of sulfur-containing organoboron compounds, which is vital in understanding electrochemical properties and reactions (Tanigawa et al., 2016).
Application in Synthesis of Functional Materials
- Its derivatives have been synthesized and used in detecting H2O2 in living cells, demonstrating its applicability in creating functional materials for biomedical and analytical purposes (Nie et al., 2020).
特性
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(15(16)17)7-10(9)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPQIFIELRRUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)
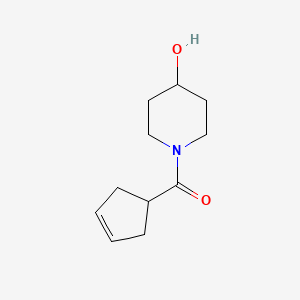
![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)
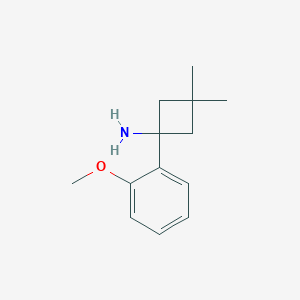
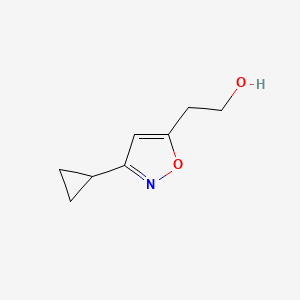



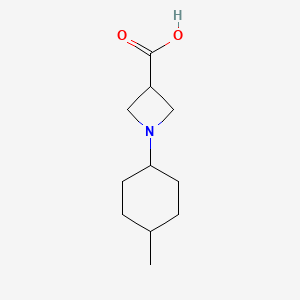
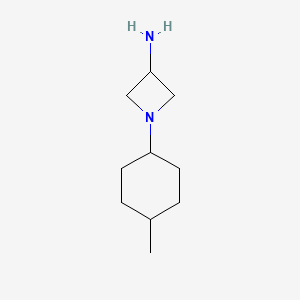
![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466345.png)
![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)
